molecular formula C9H12O4 B14092283 Propanedioic acid, 2,3-butadienyl-, dimethyl ester CAS No. 100747-44-2

Propanedioic acid, 2,3-butadienyl-, dimethyl ester

Cat. No.: B14092283
CAS No.: 100747-44-2
M. Wt: 184.19 g/mol
InChI Key: IHZSJTUVMXFRPG-UHFFFAOYSA-N
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Description

Propanedioic acid, 2,3-butadienyl-, dimethyl ester is an organic compound with the molecular formula C₉H₁₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 2,3-butadienyl group and two methyl ester groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2,3-butadienyl-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:

Propanedioic acid+2MethanolH+Propanedioic acid, 2,3-butadienyl-, dimethyl ester+Water\text{Propanedioic acid} + 2 \text{Methanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Water} Propanedioic acid+2MethanolH+​Propanedioic acid, 2,3-butadienyl-, dimethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2,3-butadienyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and ethers, depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, 2,3-butadienyl-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, 2,3-butadienyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 2,3-butadienyl group can interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester:

    Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, dimethyl ester: A similar compound with a different alkyl group attached to the propanedioic acid.

Uniqueness

Propanedioic acid, 2,3-butadienyl-, dimethyl ester is unique due to the presence of the 2,3-butadienyl group, which imparts distinct reactivity and properties compared to other esters of propanedioic acid. This structural feature makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

100747-44-2

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h5,7H,1,6H2,2-3H3

InChI Key

IHZSJTUVMXFRPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C=C)C(=O)OC

Origin of Product

United States

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